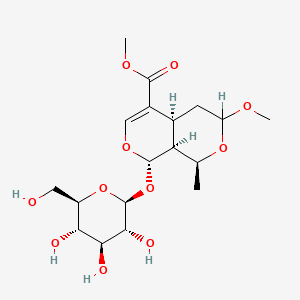

7-O-Methyl morroniside

Description

BenchChem offers high-quality 7-O-Methyl morroniside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-O-Methyl morroniside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODPOCIKVLNIL-BSUNYROJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-O-Methyl Morroniside: A Comprehensive Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methyl morroniside (B1252140), an iridoid glycoside, is a naturally occurring compound that has garnered interest within the scientific community. This technical guide provides an in-depth overview of the known natural sources, distribution within plant tissues, and current methodologies for the extraction, isolation, and quantification of this compound. The primary documented source of 7-O-Methyl morroniside is the fruit of Cornus officinalis Sieb. et Zucc., a plant with a long history of use in traditional medicine. This document summarizes the available quantitative data, details relevant experimental protocols, and presents logical workflows and biosynthetic considerations in a format tailored for researchers and professionals in drug development.

Natural Sources and Distribution

7-O-Methyl morroniside is predominantly found in the plant kingdom, with its most significant and well-documented source being Cornus officinalis Sieb. et Zucc., a member of the Cornaceae family.[1] The compound exists as two epimers, 7α-O-methylmorroniside and 7β-O-methylmorroniside. Research indicates the presence of these compounds in other parts of the plant and potentially in other species, though quantitative data is limited.

Primary Source: Cornus officinalis

Cornus officinalis, commonly known as the Japanese cornelian cherry, is the principal source of 7-O-Methyl morroniside. The fruit of this plant, known as Corni Fructus or "Shan Zhu Yu" in traditional Chinese medicine, is the primary plant part utilized for the extraction of this iridoid glycoside.[1]

Table 1: Quantitative Data of 7-O-Methyl morroniside Isomers in Cornus officinalis Fruit (Fructus Corni)

| Plant Material | Analyte | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Fructus Corni (from various batches) | 7α-O-methylmorroniside | 0.012 - 0.025 | LC-MS/MS | [2] |

| Fructus Corni (from various batches) | 7β-O-methylmorroniside | 0.031 - 0.068 | LC-MS/MS | [2] |

Note: The table summarizes the available quantitative data. Further research is needed to establish a more comprehensive understanding of the concentration variability based on factors such as geographical origin, harvest time, and processing methods.

Distribution in Other Plant Parts and Species

While the fruit of Cornus officinalis is the most studied source, evidence suggests the presence of 7-O-Methyl morroniside in other parts of the plant. One study has isolated (7α)-7-O-methyl morroniside and (7β)-7-O-methyl morroniside from the twigs of C. officinalis.[3]

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of 7-O-Methyl morroniside, based on established protocols for iridoid glycosides from Cornus officinalis.

Extraction of 7-O-Methyl Morroniside

Objective: To extract crude iridoid glycosides, including 7-O-Methyl morroniside, from plant material.

Materials:

-

Dried and powdered Cornus officinalis fruit (Fructus Corni)

-

70-80% Ethanol (B145695) or Methanol

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the powdered plant material with 70-80% ethanol (e.g., 1:10 w/v ratio).

-

Perform ultrasound-assisted extraction for 30-60 minutes at room temperature.

-

Repeat the extraction process 2-3 times to ensure a comprehensive extraction.

-

Combine the extracts and filter to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification

Objective: To isolate and purify 7-O-Methyl morroniside from the crude extract.

Materials:

-

Crude extract

-

Macroporous resin column (e.g., D101, AB-8)

-

Silica (B1680970) gel column

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

Solvents for chromatography (e.g., ethanol, methanol, water, acetonitrile)

Procedure:

-

Macroporous Resin Chromatography (Initial Purification):

-

Dissolve the crude extract in water and apply it to a pre-conditioned macroporous resin column.

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the iridoid glycoside fraction with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%).

-

Collect the fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing 7-O-Methyl morroniside.

-

-

Silica Gel Column Chromatography (Fractionation):

-

Concentrate the enriched fractions and apply them to a silica gel column.

-

Elute with a solvent system of increasing polarity (e.g., a gradient of chloroform-methanol).

-

Collect and analyze fractions to further separate 7-O-Methyl morroniside from other compounds.

-

-

Preparative HPLC (Final Purification):

-

Dissolve the semi-purified fraction in the mobile phase.

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute with an isocratic or gradient mobile phase (e.g., methanol-water or acetonitrile-water).

-

Monitor the elution profile at a suitable wavelength (e.g., 240 nm).

-

Collect the peak corresponding to 7-O-Methyl morroniside.

-

Verify the purity of the isolated compound using analytical HPLC and confirm its structure using spectroscopic methods (e.g., MS, NMR).

-

Quantitative Analysis by LC-MS/MS

Objective: To accurately quantify the concentration of 7-O-Methyl morroniside isomers in a sample.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM):

-

7α-O-methylmorroniside: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation and standards)

-

7β-O-methylmorroniside: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation and standards)

-

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Method Validation: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability according to standard guidelines.

Biosynthesis and Biological Activity

Biosynthetic Pathway

The biosynthesis of 7-O-Methyl morroniside is believed to follow the general pathway for iridoid glycosides, which originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of geranyl pyrophosphate (GPP). GPP is then cyclized to form the characteristic iridoid skeleton. The methylation at the 7-O position is a subsequent modification of the morroniside precursor. Key enzymes such as geraniol (B1671447) synthase, GPP synthase, and various cytochrome P450 monooxygenases and glycosyltransferases are involved in this pathway.

Biological Activity and Signaling Pathways

The biological activities of 7-O-Methyl morroniside are not as extensively studied as those of its parent compound, morroniside. However, preliminary research and the activities of structurally related compounds suggest potential pharmacological effects.

Morroniside has been reported to possess a range of biological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects.[4] It is plausible that 7-O-Methyl morroniside shares some of these properties. For instance, some studies suggest that 7-O-alkylation of morroniside can influence its pharmacological effects.

One study has shown that (7α)-7-O-methyl morroniside and (7β)-7-O-methyl morroniside can potentiate the activity of progesterone, suggesting a potential role in modulating steroid hormone signaling.[3]

Potential Signaling Pathways (Extrapolated from Morroniside Research):

-

Anti-inflammatory Pathways: Morroniside has been shown to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[5] It is hypothesized that 7-O-Methyl morroniside may also exert anti-inflammatory effects through similar mechanisms.

-

Neuroprotective Pathways: The neuroprotective effects of morroniside are linked to the activation of pathways such as the PI3K/Akt signaling cascade, which is involved in cell survival and protection against oxidative stress.

Further research is imperative to elucidate the specific biological activities and underlying molecular mechanisms of 7-O-Methyl morroniside and its isomers.

Conclusion and Future Directions

7-O-Methyl morroniside is an iridoid glycoside of interest primarily found in Cornus officinalis. This guide has provided a comprehensive overview of its natural sources, distribution, and the analytical methods for its study. While the fruit of C. officinalis remains the most significant source, further investigation into other plant parts and species is warranted to fully understand its distribution in nature. The provided experimental protocols offer a foundation for researchers to extract, isolate, and quantify this compound. Future research should focus on elucidating the specific pharmacological activities of 7-O-Methyl morroniside and its isomers, as well as their mechanisms of action at the molecular level. Such studies will be crucial for unlocking the full therapeutic potential of this natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Secoiridoids from Dogwood (Cornus officinalis) Potentiate Progesterone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of the sources and pharmacological research of morroniside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of 7-O-Methyl Morroniside

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140), an iridoid glycoside found in plants of the Cornus genus, has garnered interest for its potential pharmacological activities. As a derivative of morroniside, a prominent bioactive compound in Cornus officinalis, understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the current understanding of the 7-O-Methyl morroniside biosynthetic pathway, drawing upon established knowledge of iridoid biosynthesis and recent multiomics studies of Cornus officinalis. While the complete pathway has not been fully elucidated, this guide presents a putative route, identifies key enzymatic steps, details relevant experimental protocols, and summarizes available quantitative data to facilitate future research in this area.

The Putative Biosynthetic Pathway of 7-O-Methyl Morroniside

The biosynthesis of 7-O-Methyl morroniside is believed to follow the general iridoid biosynthetic pathway, originating from the universal C10 precursor, geranyl pyrophosphate (GPP). This pathway involves a series of oxidations, cyclization, glycosylation, and methylation steps. Based on current literature, a putative pathway is proposed below.

Diagram: Proposed Biosynthesis Pathway of 7-O-Methyl Morroniside

Caption: A putative biosynthetic pathway for 7-O-Methyl morroniside.

Key Enzymatic Steps and Candidate Genes

The biosynthesis of 7-O-Methyl morroniside involves several key enzyme families. While specific enzymes for morroniside biosynthesis are yet to be fully characterized, multiomics studies in Cornus officinalis have identified several candidate genes.[1]

-

Formation of the Iridoid Skeleton: The pathway initiates with the conversion of GPP to the iridoid scaffold, nepetalactol. This process is catalyzed by a series of enzymes:

-

Geraniol Synthase (GES): Converts GPP to geraniol.

-

Geraniol-8-Hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol.

-

8-Hydroxygeraniol Oxidoreductase (8HGO): An oxidoreductase that converts 8-hydroxygeraniol to 8-oxogeranial.

-

Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid structure, nepetalactol.

-

-

Modification of the Iridoid Core: Following the formation of nepetalactol, a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs) , are required to produce the specific morroniside aglycone. A multiomics study on C. officinalis identified 45 CYP genes that correlated with iridoid accumulation, with seven being strong candidates for involvement in iridoid metabolism.[1]

-

Glycosylation: The morroniside aglycone is then glycosylated to form morroniside. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . Transcriptomic data from C. officinalis has revealed several candidate UGTs that may be involved in this step.

-

Methylation: The final step is the methylation of the 7-hydroxyl group of morroniside to yield 7-O-Methyl morroniside. This reaction is putatively catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . To date, no specific 7-O-methyltransferase for morroniside has been characterized. However, the presence of 7α-O-methylmorroniside and 7β-O-methylmorroniside in C. officinalis strongly suggests the existence of such an enzyme.

Quantitative Data

Quantitative analysis of iridoids in Cornus officinalis provides valuable information on the relative abundance of key metabolites in the pathway.

| Compound | Plant Part | Concentration/Content | Reference |

| Morroniside | Fruit | Dominant iridoid (67-72% of total iridoids) | [2] |

| Loganin | Fruit | 5-6% of total iridoids | [2] |

| Loganic Acid | Fruit | 87-96% of total iridoids in C. mas (related species) | [2] |

| Morroniside | Fruit | 1.38-1.62 mg/g in an extract mixture | [3] |

Experimental Protocols

Characterization of the enzymes involved in 7-O-Methyl morroniside biosynthesis requires robust experimental protocols. Below are generalized methodologies for key experiments.

Protocol 1: Heterologous Expression and Purification of Cytochrome P450s

This protocol describes a general workflow for expressing and purifying plant-derived cytochrome P450 enzymes, which are crucial for the oxidative steps in iridoid biosynthesis.

Workflow Diagram:

Caption: Workflow for heterologous expression of P450s.

Methodology:

-

Gene Cloning: Isolate the full-length cDNA of the candidate CYP gene from C. officinalis RNA using RT-PCR. Clone the cDNA into a suitable expression vector (e.g., pET-28a for N-terminal His-tagging in E. coli or pYES-DEST52 for yeast expression).

-

Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., E. coli C41(DE3) or Saccharomyces cerevisiae WAT11). Grow the cells and induce protein expression. For yeast, co-expression with a cytochrome P450 reductase (CPR) is often necessary.

-

Microsome Isolation: Harvest the cells and lyse them by sonication or French press. Isolate the microsomal fraction, which contains the membrane-bound P450s, by ultracentrifugation.

-

Solubilization and Purification: Solubilize the microsomal proteins using a mild detergent (e.g., n-dodecyl-β-D-maltoside). Purify the His-tagged P450 using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Verification: Confirm the size and purity of the protein by SDS-PAGE. Verify the correct folding and heme incorporation by performing a carbon monoxide (CO) difference spectrum analysis.

Protocol 2: Iridoid Synthase (ISY) Enzyme Assay with GC-MS Analysis

This protocol outlines the in vitro characterization of iridoid synthase activity.[4][5]

Workflow Diagram:

Caption: Workflow for an iridoid synthase enzyme assay.

Methodology:

-

Reaction Setup: In a glass vial, combine the purified ISY enzyme, the substrate 8-oxogeranial, and the cofactor NADPH in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).

-

Incubation: Incubate the reaction mixture at 30°C with gentle shaking for a defined period (e.g., 1-3 hours).

-

Extraction: Stop the reaction by adding an organic solvent such as ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

GC-MS Analysis: Analyze the organic phase using a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a suitable column (e.g., DB-5ms) and temperature program to separate the products.

-

Product Identification: Identify the nepetalactol isomers produced by comparing their retention times and mass fragmentation patterns with those of authentic standards.

Protocol 3: Quantitative Analysis of 7-O-Methyl Morroniside by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of 7-O-Methyl morroniside in plant extracts.

Methodology:

-

Sample Preparation:

-

Extraction: Extract the powdered plant material with a suitable solvent, such as 80% methanol, using sonication or accelerated solvent extraction.

-

Solid-Phase Extraction (SPE): Clean up the crude extract using a C18 SPE cartridge to remove interfering compounds.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analytes on a C18 reversed-phase column using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Establish specific precursor-to-product ion transitions for 7-O-Methyl morroniside and an appropriate internal standard.

-

-

Quantification: Generate a calibration curve using a certified reference standard of 7-O-Methyl morroniside. Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Future Directions

The complete elucidation of the 7-O-Methyl morroniside biosynthetic pathway requires further research. Key future directions include:

-

Functional Characterization of Candidate Genes: The candidate CYP, UGT, and OMT genes identified in C. officinalis need to be functionally characterized through heterologous expression and in vitro enzyme assays to confirm their roles in morroniside and 7-O-Methyl morroniside biosynthesis.

-

Identification of the 7-O-Methyltransferase: A focused effort is needed to identify and characterize the specific O-methyltransferase responsible for the final methylation step. This could involve a combination of transcriptomic analysis, protein purification, and biochemical assays.

-

Metabolic Engineering: Once the complete pathway is elucidated, metabolic engineering strategies can be employed in microbial or plant systems to enhance the production of 7-O-Methyl morroniside for pharmacological studies and potential therapeutic applications.

By building upon the foundational knowledge of iridoid biosynthesis and leveraging modern 'omics' technologies, the scientific community is well-positioned to unravel the complete biosynthetic pathway of 7-O-Methyl morroniside, paving the way for its sustainable production and therapeutic exploration.

References

- 1. Multiomics-based characterization of specialized metabolites biosynthesis in Cornus Officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositum.tuwien.at [repositum.tuwien.at]

- 3. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalytic routes to stereo-divergent iridoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of 7-O-Methylmorroniside

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylmorroniside, a derivative of the naturally occurring iridoid glycoside morroniside (B1252140), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the semi-synthesis of 7-O-Methylmorroniside from its parent compound, morroniside. Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and a relevant biological signaling pathway are presented to facilitate further research and development. While a total synthesis from fundamental starting materials has not been widely reported, the semi-synthetic route offers a straightforward approach to accessing this compound for investigational purposes.

Introduction

Morroniside is a primary bioactive iridoid glycoside isolated from the fruits of Cornus officinalis, a plant used in traditional medicine.[1][2] Morroniside and its derivatives have been the subject of extensive research, demonstrating a range of pharmacological effects, including neuroprotective, anti-inflammatory, and bone-protective properties.[1][3] The therapeutic potential of these compounds is often linked to their modulation of key signaling pathways within the cell.

One such pathway is the TRAF6-mediated NF-κB/MAPK signaling cascade, which plays a crucial role in inflammatory processes.[3][4] Morroniside has been shown to inhibit this pathway, thereby reducing inflammation-induced bone loss.[3][4] Another significant pathway influenced by morroniside is the Nrf2/NQO-1/HO-1 signaling pathway, which is central to the cellular antioxidant response and protection against oxidative stress-induced cell damage.[5]

The chemical modification of morroniside, such as the methylation of the 7-hydroxyl group to yield 7-O-Methylmorroniside, is a strategy employed to explore the structure-activity relationships of this class of compounds and potentially enhance their therapeutic properties. This guide focuses on the practical aspects of the semi-synthesis of 7-O-Methylmorroniside, providing researchers with the necessary information to produce this compound for further study.

Semi-Synthesis of 7-O-Methylmorroniside

The currently documented method for preparing 7-O-Methylmorroniside is a semi-synthesis starting from the natural product, morroniside. This approach involves the direct methylation of the C-7 hydroxyl group.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed etherification reaction, where morroniside is treated with methanol (B129727) in the presence of a strong acid catalyst.

Caption: Reaction scheme for the methylation of morroniside.

Experimental Protocol

The following protocol is based on the reported synthesis of morroniside derivatives.

Materials:

-

Morroniside (starting material)

-

Methanol (CH₃OH), anhydrous

-

Concentrated Nitric Acid (HNO₃)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

In a suitable reaction vessel, dissolve 0.1 g of morroniside in 2 mL of methanol.

-

Carefully add 0.1 mL of concentrated nitric acid to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture carefully.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of petroleum ether-ethyl acetate) to afford pure 7-O-Methylmorroniside.

Data Presentation

The following tables summarize the key quantitative data associated with the semi-synthesis of 7-O-Methylmorroniside.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | Morroniside | |

| Reagents | Methanol, Conc. HNO₃ | |

| Temperature | Room Temperature | |

| Reaction Time | 30 minutes | |

| Yield | 23% |

Table 2: Physicochemical and Spectroscopic Data of 7-O-Methylmorroniside

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈O₁₁ | [6] |

| Molecular Weight | 420.41 g/mol | [6] |

| CAS Number | 41679-97-4 | [7] |

| ¹H NMR | Data not available in the primary synthesis reference. | |

| ¹³C NMR | Data not available in the primary synthesis reference. | |

| Mass Spectrometry | Data not available in the primary synthesis reference. |

Note: While a specific protocol for the synthesis of 7-O-Methylmorroniside exists, the detailed characterization data (NMR, MS) for the synthesized product is not provided in the reference. Researchers should perform full characterization of the synthesized compound to confirm its identity and purity.

Visualization of a Relevant Signaling Pathway

The biological effects of morroniside and its derivatives are often attributed to their interaction with cellular signaling pathways. The following diagram illustrates the TRAF6-mediated NF-κB and MAPK signaling pathway, which is implicated in inflammation and bone metabolism and is a potential target of morroniside.[3][4]

Caption: Simplified diagram of the TRAF6-mediated NF-κB/MAPK signaling pathway.

Conclusion

This technical guide outlines the semi-synthesis of 7-O-Methylmorroniside from morroniside. The provided protocol, based on existing literature, offers a viable method for obtaining this derivative for research purposes. However, a notable gap in the available information is the lack of detailed purification and characterization data for the synthesized product. It is imperative for researchers undertaking this synthesis to perform comprehensive analytical validation to confirm the structure and purity of the final compound. Further investigation into the biological activities of 7-O-Methylmorroniside, particularly in relation to key signaling pathways such as the NF-κB/MAPK and Nrf2 cascades, will be crucial in elucidating its therapeutic potential. The development of a total synthesis for morroniside and its derivatives remains a significant challenge and an area ripe for future synthetic exploration.

References

- 1. A review of the sources and pharmacological research of morroniside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Morroniside Inhibits Inflammatory Bone Loss through the TRAF6-Mediated NF-κB/MAPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morroniside Inhibits Inflammatory Bone Loss through the TRAF6-Mediated NF-κB/MAPK Signalling Pathway | MDPI [mdpi.com]

- 5. Purified Cornel Iridoid Glycosides Attenuated Oxidative Stress Induced by Cerebral Ischemia-Reperfusion Injury via Morroniside and Loganin Targeting Nrf2/NQO-1/HO-1 Signaling Pathway | MDPI [mdpi.com]

- 6. Bioactivities of morroniside: A comprehensive review of pharmacological properties and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 41679-97-4 | 7-O-Methyl morroniside [phytopurify.com]

7-O-Methyl Morroniside: A Comprehensive Technical Guide to its Structure Elucidation and NMR Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the structure elucidation of 7-O-Methyl morroniside (B1252140), an iridoid glycoside of significant interest. It includes comprehensive NMR data, experimental protocols, and a visual representation of the structure elucidation workflow, designed to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

7-O-Methyl morroniside is an iridoid glycoside with the chemical formula C₁₈H₂₈O₁₁ and a molecular weight of approximately 420.41 g/mol . Its structure features a central iridoid skeleton linked to a glucose moiety. The methyl ether at the C-7 position is a key characteristic of this molecule.

Chemical Structure of 7-O-Methyl morroniside

Caption: 2D Chemical Structure of 7-O-Methyl Morroniside.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of 7-O-Methyl morroniside heavily relies on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are crucial for the definitive assignment of the molecule's structure.

¹H NMR Data

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 5.75 | d | 1.6 |

| 3 | 7.50 | s | |

| 5 | 3.15 | m | |

| 6α | 1.90 | m | |

| 6β | 2.50 | m | |

| 7 | 3.80 | t | 5.5 |

| 8 | 2.05 | m | |

| 9 | 2.80 | dd | 8.0, 1.6 |

| 10 | 1.15 | d | 7.0 |

| 7-OCH₃ | 3.40 | s | |

| 1' | 4.70 | d | 8.0 |

| 2' | 3.25 | m | |

| 3' | 3.45 | m | |

| 4' | 3.35 | m | |

| 5' | 3.55 | m | |

| 6'a | 3.70 | dd | 12.0, 5.5 |

| 6'b | 3.90 | dd | 12.0, 2.0 |

Note: Data presented here is a representative example and may vary slightly depending on the solvent and instrument used.

¹³C NMR Data

| Position | Chemical Shift (δ) ppm |

| 1 | 98.5 |

| 3 | 152.0 |

| 4 | 110.0 |

| 5 | 38.0 |

| 6 | 42.5 |

| 7 | 85.0 |

| 8 | 45.0 |

| 9 | 48.0 |

| 10 | 14.0 |

| 11 (COOCH₃) | 168.0 |

| 11 (OCH₃) | 51.5 |

| 7-OCH₃ | 58.0 |

| 1' | 100.0 |

| 2' | 74.5 |

| 3' | 77.0 |

| 4' | 71.0 |

| 5' | 78.0 |

| 6' | 62.0 |

Note: Data presented here is a representative example and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

The isolation and structure elucidation of 7-O-Methyl morroniside from its natural sources, such as Cornus officinalis (Shan Zhu Yu), involve a series of well-established phytochemical techniques.

Isolation Protocol

-

Extraction: The dried and powdered plant material (e.g., fruits of Cornus officinalis) is typically extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The iridoid glycosides, including 7-O-Methyl morroniside, are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol fractions).

-

Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Initial separation is often performed on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol).

-

Medium-Pressure Liquid Chromatography (MPLC): This technique, often using reversed-phase C18 silica gel, provides better resolution for separating complex mixtures.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

-

Structure Elucidation Methodology

The definitive structure of the isolated 7-O-Methyl morroniside is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as hydroxyl (-OH), ester carbonyl (C=O), and ether (C-O-C) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different spin systems and elucidating the overall carbon skeleton.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

-

Structure Elucidation Workflow

The logical flow of the structure elucidation process for 7-O-Methyl morroniside is visualized in the following diagram.

Spectroscopic analysis of 7-O-Methyl morroniside (¹H-NMR, ¹³C-NMR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-O-Methylmorroniside, an iridoid glycoside of significant interest in natural product research and drug development. This document outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis and presents a structured approach to data interpretation. While a complete, publicly available dataset for the ¹H-NMR, ¹³C-NMR, and MS of 7-O-Methylmorroniside could not be retrieved from the searched literature, this guide furnishes the foundational knowledge and procedural frameworks necessary for researchers to conduct and interpret such analyses.

Introduction to 7-O-Methylmorroniside

7-O-Methylmorroniside is a naturally occurring iridoid glycoside that has been isolated from plants of the Cornus genus, commonly known as dogwoods. Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. These compounds have garnered considerable attention for their diverse biological activities, making them promising candidates for pharmaceutical research. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for quality control in herbal medicine. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose.

Molecular Structure:

-

Molecular Formula: C₁₈H₂₈O₁₁

-

Molecular Weight: 420.41 g/mol

Spectroscopic Data Summary

A comprehensive search of available scientific literature and databases did not yield a complete and specific dataset for the ¹H-NMR, ¹³C-NMR, and MS fragmentation of 7-O-Methylmorroniside. Therefore, the following tables are presented as templates that researchers can populate upon acquiring experimental data.

¹H-NMR Data

The ¹H-NMR (Proton Nuclear Magnetic Resonance) spectrum provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | |||

Table 1: Template for ¹H-NMR Spectroscopic Data of 7-O-Methylmorroniside. This table should be populated with experimentally determined chemical shifts, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants, and proton assignments.

¹³C-NMR Data

The ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) spectrum provides information on the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |

| Data not available | ||

Table 2: Template for ¹³C-NMR Spectroscopic Data of 7-O-Methylmorroniside. This table should be populated with experimentally determined chemical shifts and carbon assignments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

| m/z | Relative Intensity (%) | Ion Assignment |

| Data not available | ||

Table 3: Template for Mass Spectrometry (MS) Fragmentation Data of 7-O-Methylmorroniside. This table should be populated with the mass-to-charge ratio (m/z) of detected ions, their relative intensities, and their proposed fragment structures.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Sample Purity: Ensure the isolated 7-O-Methylmorroniside is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common solvents for natural products include deuterated methanol (B129727) (CD₃OD), deuterated chloroform (B151607) (CDCl₃), and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the NMR tube to calibrate the chemical shift scale to 0 ppm.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.1.2. Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H-NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C-NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments: To aid in the complete structural assignment, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

-

Mass Spectrometry (MS)

3.2.1. Sample Preparation

-

Sample Purity: As with NMR, a pure sample is essential.

-

Solvent Selection: Dissolve the sample in a solvent compatible with the ionization technique to be used. For Electrospray Ionization (ESI), a mixture of methanol, acetonitrile, and water is common.

-

Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL.

3.2.2. Instrument Parameters (ESI-MS)

-

Ionization Mode: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds like iridoid glycosides. Both positive and negative ion modes should be tested to determine which provides better sensitivity and more informative spectra.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements for elemental composition determination.

-

MS Scan: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

MS/MS (Tandem MS): To obtain structural information, perform fragmentation of the molecular ion. This is typically done using Collision-Induced Dissociation (CID).

-

Precursor Ion Selection: Isolate the molecular ion of 7-O-Methylmorroniside.

-

Collision Energy: Apply a range of collision energies to induce fragmentation and generate a rich fragmentation spectrum.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a potential signaling pathway involving iridoid glycosides.

Caption: Workflow for Spectroscopic Analysis of Natural Products.

Caption: Hypothetical Signaling Pathway for Iridoid Glycosides.

Physical and chemical properties of 7-O-Methyl morroniside

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140) is an iridoid glycoside, a class of monoterpenoid natural products known for their diverse biological activities. It is primarily extracted from the fruits of plants such as Cornus officinalis (Japanese cornel) and Lonicera morrowii (Morrow's honeysuckle), which have a long history of use in traditional medicine.[1][2][3] As a derivative of the more extensively studied morroniside, 7-O-Methyl morroniside is gaining attention for its own unique pharmacological profile, particularly its neuroprotective properties. This document provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its isolation and characterization, and its biological activities, with a focus on its mechanism of action.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 7-O-Methyl morroniside are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₈O₁₁ | [2][3] |

| Molecular Weight | 420.41 g/mol | [2][3] |

| CAS Number | 41679-97-4 | [2][4][5] |

| Appearance | Light grey powder | [6] |

| Purity | ≥98% | [5] |

| Storage Conditions | Powder: -20°C (long-term), 4°C (short-term), desiccatedIn Solvent: -80°C (up to 1 year) | [3][5] |

| Solubility | Data not quantitatively available. Generally insoluble in water. Soluble in organic solvents like DMSO, ethanol (B145695), and methanol (B129727). For higher solubility in aqueous media, warming to 37°C and sonication may be beneficial.[7] An effective in vivo formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[3] |

Spectroscopic Data for Structural Elucidation

While specific spectra for 7-O-Methyl morroniside are not widely available in public databases, its structure can be unequivocally confirmed using a combination of spectroscopic techniques. Below are the expected characteristics.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Expected Ionization: Electrospray ionization (ESI) in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻, [M+HCOO]⁻) modes is suitable.

-

Expected Molecular Ion: For the molecular formula C₁₈H₂₈O₁₁, the expected exact mass is approximately 420.1632 Da.

-

Fragmentation Pattern: Tandem MS (MS/MS) would likely show a characteristic loss of the glucose moiety (a neutral loss of 162.05 Da). Further fragmentation of the iridoid aglycone would provide structural confirmation. The fragmentation of the parent compound, morroniside, shows a deprotonated form at m/z 405 and a key fragment at m/z 243.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the detailed atomic connectivity and stereochemistry. Spectra are typically recorded in solvents like deuterated methanol (CD₃OD) or DMSO-d₆.

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for:

-

An anomeric proton of the glucose unit (a doublet around δ 4.5-5.0 ppm).

-

Olefinic protons on the iridoid core.

-

A methoxy (B1213986) group singlet (-OCH₃) around δ 3.7 ppm.

-

A methyl group doublet on the iridoid core.

-

Multiple overlapping signals for the sugar ring protons and the iridoid backbone protons.

-

-

¹³C-NMR: The carbon NMR spectrum will confirm the presence of 18 distinct carbon atoms.

-

A signal for a carbonyl carbon (ester) in the region of δ 165-175 ppm.

-

Signals for olefinic carbons between δ 100-155 ppm.

-

An anomeric carbon signal around δ 95-105 ppm.

-

A signal for the methoxy carbon around δ 50-60 ppm.

-

Multiple signals in the δ 60-80 ppm range corresponding to the oxygenated carbons of the glucose and iridoid moieties.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorption Bands:

-

A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.

-

C-H stretching vibrations just below 3000 cm⁻¹ .

-

A strong absorption band around 1700-1740 cm⁻¹ due to the C=O stretching of the ester group.

-

An absorption band around 1650 cm⁻¹ for the C=C double bond in the iridoid ring.

-

A series of complex C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹ ).

-

Experimental Protocols

Isolation and Purification

The following protocol is a generalized procedure based on methods developed for the selective extraction of iridoid glycosides, including 7-O-Methyl morroniside, from Cornus officinalis.[2]

-

Extraction:

-

Air-dried and powdered fruits of Cornus officinalis are extracted with 70-80% ethanol or hot water under reflux for 2-3 hours.

-

The extraction is repeated 2-3 times. The combined filtrates are concentrated under reduced pressure to yield a crude extract.

-

-

Pre-purification:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate) to remove non-polar impurities.

-

The aqueous layer containing the glycosides is retained.

-

-

Chromatographic Purification:

-

The aqueous extract is loaded onto a macroporous resin (e.g., AB-8) column.

-

The column is washed with deionized water to remove sugars and other highly polar impurities.

-

The iridoid glycosides are eluted with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol).

-

-

Selective Solid-Phase Extraction (SPE):

-

For high-purity isolation, a molecularly imprinted solid-phase extraction (MISPE) step can be employed.

-

Water-compatible molecularly imprinted beads (MIBs) designed for iridoid glycosides are used as the sorbent.

-

The fraction rich in iridoids is loaded onto the MISPE cartridge, washed, and the target compounds are selectively eluted.

-

-

Final Purification:

-

Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of methanol-water or acetonitrile-water.

-

Fractions are collected and monitored by analytical HPLC or TLC. Fractions containing pure 7-O-Methyl morroniside are pooled and lyophilized.

-

General Protocol for Spectroscopic Characterization

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) in an NMR tube.

-

MS: Prepare a dilute solution (~10-100 µg/mL) in an HPLC-grade solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

IR: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

MS: Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an ESI source to obtain accurate mass and MS/MS fragmentation data.

-

IR: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Assign proton and carbon signals using the combination of 1D and 2D NMR data.

-

Confirm the elemental composition from the high-resolution MS data.

-

Identify key functional groups from the IR absorption bands.

-

Biological Activity and Signaling Pathways

Recent research has demonstrated that 7-O-Methyl morroniside possesses significant neuroprotective activity, positioning it as a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease (AD).[1]

Neuroprotective Effects in Alzheimer's Disease Models

In a study using the 5x_FAD_ transgenic mouse model of Alzheimer's disease, oral administration of 7-O-Methyl morroniside (referred to as MorA in the study) led to several therapeutic benefits:[1]

-

Improved Cognitive Function: The compound enhanced learning and memory abilities and ameliorated cognitive impairment in the mice.[1]

-

Reduced Neuropathology: It significantly decreased the levels of key AD pathological markers in the brain, including amyloid-beta peptides (Aβ₁₋₄₀ and Aβ₁₋₄₂), and hyperphosphorylated Tau (p-Tau).[1]

-

Anti-inflammatory and Antioxidant Effects: Treatment with 7-O-Methyl morroniside reduced the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), decreased neuronal apoptosis, and mitigated oxidative stress by lowering reactive oxygen species (ROS) and malondialdehyde (MDA) levels in brain tissue.[1]

Mechanism of Action: NMDAR2B Inhibition and Gut Microbiome Regulation

The neuroprotective effects of 7-O-Methyl morroniside are believed to be mediated through a dual mechanism involving the central nervous system and the gut-brain axis.

-

Inhibition of NMDAR2B: The compound is proposed to directly interact with and inhibit the N-methyl-D-aspartate receptor subtype 2B (NMDAR2B) .[1] Overactivation of NMDA receptors leads to excitotoxicity, calcium overload, and subsequent neuronal apoptosis and oxidative stress, which are key processes in AD pathogenesis. By inhibiting NMDAR2B, 7-O-Methyl morroniside helps prevent this excitotoxic cascade.[1]

-

Gut Microbiome Modulation: The study also revealed that 7-O-Methyl morroniside beneficially alters the gut microbiota. It was shown to increase the abundance of beneficial bacteria, such as Lactobacillus, while decreasing the population of inflammation-associated bacteria.[1] This shift in the gut microbiome is correlated with the observed reduction in brain inflammation and pathology, highlighting the compound's ability to leverage the gut-brain axis for its therapeutic effects.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-O-Methyl morroniside | TargetMol [targetmol.com]

- 4. CAS 41679-97-4 | 7-O-Methyl morroniside [phytopurify.com]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. Cornus mas and Cornus Officinalis—Analogies and Differences of Two Medicinal Plants Traditionally Used - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 7-O-Methyl Morroniside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140) is an iridoid glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of morroniside, a primary bioactive component of Cornus officinalis (Shan zhu yu), 7-O-Methyl morroniside is being investigated for a range of pharmacological activities, most notably its neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of 7-O-Methyl morroniside, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Pharmacological Activities and Mechanisms of Action

7-O-Methyl morroniside exhibits a multi-targeted pharmacological profile, with its primary effects centered on the nervous and immune systems. The following sections delineate its key activities and the underlying molecular pathways.

Neuroprotective Effects

7-O-Methyl morroniside has demonstrated significant neuroprotective potential in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease. Its mechanisms of action in this context are multifaceted, involving the modulation of N-methyl-D-aspartate (NMDA) receptor signaling, reduction of amyloid-beta (Aβ) pathology, and mitigation of oxidative stress.

A key study has shown that 7-α-O-Methylmorroniside can ameliorate brain injury in 5xFAD mice, a transgenic model of Alzheimer's disease.[1] This effect is linked to its ability to modulate the gut microbiome and its interaction with the NMDAR2B subunit of the NMDA receptor.[1] By inhibiting NMDAR2B, 7-O-Methyl morroniside is thought to prevent excessive calcium influx into neurons, a primary driver of excitotoxicity and subsequent neuronal death in neurodegenerative conditions.

Furthermore, treatment with 7-α-O-Methylmorroniside has been shown to reduce the levels of key pathological markers of Alzheimer's disease, including Aβ1-40, Aβ1-42, and phosphorylated Tau (p-Tau) in the brain tissue of 5xFAD mice.[1]

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are key pathological features of numerous diseases, including neurodegenerative disorders. 7-O-Methyl morroniside and its parent compound, morroniside, have been shown to exert potent anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways.

One of the primary anti-inflammatory mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a critical regulator of the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). By suppressing the activation of NF-κB, 7-O-Methyl morroniside can effectively reduce the production of these inflammatory mediators.[1]

The antioxidant properties of morroniside are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Another important pathway implicated in the neuroprotective and antioxidant effects of morroniside is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.[4][5] Activation of the PI3K/Akt pathway is known to promote cell survival and inhibit apoptosis.[4]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of 7-O-Methyl morroniside and its parent compound, morroniside.

Table 1: Neuroprotective Effects of 7-α-O-Methylmorroniside in 5xFAD Mice [1]

| Biomarker | Control | 5xFAD Model | 7-α-O-Methylmorroniside Treated |

| Aβ1-40 (pg/mg) | ~200 | ~1200 | ~600 |

| Aβ1-42 (pg/mg) | ~400 | ~2500 | ~1200 |

| p-Tau (relative level) | Low | High | Significantly Reduced |

| IL-1β (pg/mg) | ~20 | ~80 | ~40 |

| IL-6 (pg/mg) | ~50 | ~200 | ~100 |

| TNF-α (pg/mg) | ~40 | ~150 | ~80 |

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Antioxidant and Anti-apoptotic Effects of Morroniside in vitro [4]

| Parameter | Control | H2O2-treated | Morroniside + H2O2-treated |

| Cell Viability (%) | 100 | ~55 | ~78 |

| ROS Level (relative) | 100 | ~250 | ~150 |

| Bcl-2/Bax ratio | High | Low | Significantly Increased |

Data are derived from studies on the parent compound, morroniside, and provide a basis for understanding the potential effects of its methylated derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 7-O-Methyl morroniside's pharmacological profile.

In Vivo Neuroprotection Study in 5xFAD Mice

Objective: To evaluate the neuroprotective effects of 7-α-O-Methylmorroniside in a transgenic mouse model of Alzheimer's disease.

Animal Model:

-

Strain: 5xFAD transgenic mice and wild-type littermates.[6]

-

Age: 4-12 weeks at the start of the experiment.[6]

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration:

-

Compound: 7-α-O-Methylmorroniside, dissolved in saline.

-

Dosage: Varies depending on the study, a typical dose might be in the range of 20-50 mg/kg.

-

Route: Oral gavage or intraperitoneal injection.

-

Frequency: Daily for a specified period (e.g., 8 weeks).

Behavioral Assessment (Morris Water Maze):

-

A circular pool (120 cm in diameter) is filled with opaque water.

-

A hidden platform is submerged 1 cm below the water surface in one quadrant.

-

Mice undergo acquisition training for 5-7 consecutive days, with 4 trials per day.

-

In each trial, the mouse is released from a different starting position and allowed to search for the platform for 60 seconds.

-

The escape latency (time to find the platform) and swim path are recorded using a video tracking system.

-

On the day after the final training session, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured for 60 seconds.

Biochemical Analysis:

-

Following the behavioral tests, mice are euthanized, and brain tissue is collected.

-

The hippocampus and cortex are dissected and homogenized.

-

Levels of Aβ1-40, Aβ1-42, p-Tau, IL-1β, IL-6, and TNF-α are quantified using specific ELISA kits according to the manufacturer's instructions.

-

Protein concentrations are determined using a BCA protein assay to normalize the results.

In Vitro Neuroprotection Assay in PC12 Cells

Objective: To assess the protective effects of 7-O-Methyl morroniside against oxidative stress-induced cell death in a neuronal-like cell line.

Cell Culture:

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line.[7]

-

Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.[7][8]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[8]

Experimental Procedure:

-

PC12 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach overnight.

-

Cells are pre-treated with various concentrations of 7-O-Methyl morroniside for 24 hours.

-

To induce oxidative stress, cells are then exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) for an additional 24 hours.

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

-

Intracellular reactive oxygen species (ROS) levels can be measured using the DCFH-DA fluorescent probe.

MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To investigate the potential of 7-O-Methyl morroniside to protect against dopaminergic neurodegeneration.

Animal Model:

-

Strain: C57BL/6 mice.[9]

-

Age: 8-10 weeks.

-

Housing: Standard laboratory conditions.

Experimental Procedure:

-

Parkinsonism is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg/day for 5 consecutive days.[9]

-

7-O-Methyl morroniside is administered orally or intraperitoneally daily, starting before or concurrently with MPTP injections and continuing for the duration of the experiment.

-

Motor function is assessed using tests such as the rotarod test and the pole test.

-

At the end of the study, mice are euthanized, and the substantia nigra and striatum are dissected.

-

Dopaminergic neuron survival is assessed by tyrosine hydroxylase (TH) immunohistochemistry.

-

Levels of dopamine (B1211576) and its metabolites in the striatum are quantified by HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by 7-O-Methyl morroniside and a typical experimental workflow.

Conclusion

7-O-Methyl morroniside is a promising natural product with a well-defined pharmacological profile characterized by significant neuroprotective, anti-inflammatory, and antioxidant activities. Its ability to modulate multiple key signaling pathways, including NMDAR2B, NF-κB, and PI3K/Akt, underscores its potential as a therapeutic agent for a variety of complex diseases. The preclinical data presented in this guide provide a strong rationale for its further investigation and development. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties in more detail, as well as its efficacy in a broader range of disease models, to pave the way for potential clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Morroniside ameliorates inflammatory skeletal muscle atrophy via inhibiting canonical and non-canonical NF-κB and regulating protein synthesis/degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morroniside ameliorates sevoflurane anesthesia-induced cognitive dysfunction in aged mice through modulating the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morroniside protects OLN-93 cells against H2O2-induced injury through the PI3K/Akt pathway-mediated antioxidative stress and antiapoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of the sources and pharmacological research of morroniside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5XFAD mice show early onset gap encoding deficits in auditory cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 7-O-Methylmorroniside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylmorroniside, an iridoid glycoside primarily isolated from Cornus officinalis (Shan Zhu Yu), is emerging as a compound of significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic targets, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents for a range of pathological conditions, including neurodegenerative diseases and inflammatory disorders.

While research on 7-O-Methylmorroniside is ongoing, studies on its isomers and parent compounds, morroniside (B1252140) and loganin, have paved the way for investigating its specific biological activities. This guide will focus on the available data for 7-O-Methylmorroniside and its closely related isomer, 7-α-O-Methylmorroniside, to delineate its therapeutic potential.

Core Therapeutic Areas and Molecular Targets

The primary therapeutic potential of 7-O-Methylmorroniside and its isomers appears to lie in two main areas: neuroprotection, particularly in the context of Alzheimer's disease, and anti-inflammatory effects.

Neuroprotection: Targeting Alzheimer's Disease Pathologies

A significant body of evidence points to the neuroprotective effects of 7-α-O-Methylmorroniside (identified as MorA in some studies) in preclinical models of Alzheimer's disease. The key therapeutic targets and mechanisms in this context include:

-

Amyloid-β (Aβ) and Tau Pathology: In a 5x_FAD mouse model of Alzheimer's disease, 7-α-O-Methylmorroniside has been shown to reduce the levels of soluble Aβ1-40 and Aβ1-42, as well as phosphorylated Tau (p-Tau), in brain tissues. This suggests a direct or indirect modulation of the amyloidogenic pathway and the hyperphosphorylation of Tau, two of the primary pathological hallmarks of Alzheimer's disease.[1]

-

N-methyl-D-aspartate Receptor (NMDAR) Subunit 2B (NMDAR2B): Studies indicate that the neuroprotective effects of 7-α-O-Methylmorroniside may be mediated through the inhibition of the NMDAR2B subunit.[1] Overactivation of NMDARs by glutamate (B1630785) leads to excitotoxicity, a major contributor to neuronal cell death in neurodegenerative diseases. By inhibiting NMDAR2B, 7-α-O-Methylmorroniside may protect neurons from this excitotoxic damage.[1]

-

Oxidative Stress and Apoptosis: 7-α-O-Methylmorroniside has demonstrated the ability to reduce levels of reactive oxygen species (ROS) and calcium influx (Ca2+) in neuronal cells exposed to amyloid-β.[1] It also decreases neuronal apoptosis, a form of programmed cell death, in the brains of 5x_FAD mice.[1]

-

Gut Microbiome Modulation: Emerging research suggests a link between the gut-brain axis and neurodegenerative diseases. 7-α-O-Methylmorroniside has been found to alter the gut microbiome composition in 5x_FAD mice, increasing the abundance of beneficial bacteria like Lactobacillus and decreasing inflammation-associated bacteria.[1] This modulation of the gut microbiota is correlated with improvements in brain biochemistry, suggesting it as a novel therapeutic avenue.[1]

Anti-Inflammatory Activity

The anti-inflammatory properties of 7-O-Methylmorroniside are a promising area of investigation, largely extrapolated from the activities of its parent compounds and related flavonoids. The primary targets in this domain are key signaling pathways that regulate the inflammatory response:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. While direct evidence for 7-O-Methylmorroniside is still emerging, related compounds have been shown to inhibit the activation of NF-κB.[2][3] This inhibition is typically achieved by preventing the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family, including ERK1/2 and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. 7-O-Methylnaringenin, a structurally related flavonoid, has been shown to downregulate the LPS-induced phosphorylation of ERK1/2 and JNK in RAW 264.7 macrophages.[2][3] This suggests that 7-O-Methylmorroniside may exert its anti-inflammatory effects by modulating the MAPK pathway.

Quantitative Data

The following tables summarize the available quantitative data for 7-O-Methylmorroniside and its isomers. It is important to note that data for the specific 7-O-Methylmorroniside isomer is limited, and further research is required to establish a comprehensive quantitative profile.

Table 1: In Vitro Neuroprotective and Cytotoxic Activity of 7-O-Methylmorroniside Isomers

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 7-α-O-Methylmorroniside | N9 (microglial cells) | Cell Viability (MTT) | Effective Concentration | 0.5 µM (maximized viability after Aβ₂₅₋₃₅ injury) | [1] |

| 7-α-O-Methylmorroniside | PC12 (neuronal-like cells) | Cell Viability (MTT) | Effective Concentration | 0.2 µM (significantly increased viability after Aβ₂₅₋₃₅ injury) | [1] |

| 7β-O-Methylmorroniside | HeLa (human cervical cancer cells) | Cytotoxicity (MTT) | IC₅₀ | > 50 µM | [4] |

Table 2: In Vivo Neuroprotective Effects of 7-α-O-Methylmorroniside in 5x_FAD Mice

| Parameter | Measurement | Treatment Group | Result | Reference |

| Cognitive Function | Novel Object Recognition (NOR) Test | 7-α-O-Methylmorroniside | Improved cognitive and memory abilities | [1] |

| Brain Pathology | Aβ₁₋₄₀ and Aβ₁₋₄₂ levels | 7-α-O-Methylmorroniside | Reduced levels in brain tissue | [1] |

| Brain Pathology | p-Tau levels | 7-α-O-Methylmorroniside | Reduced levels in brain tissue | [1] |

| Neuronal Health | Apoptosis, ROS, Ca²⁺ levels | 7-α-O-Methylmorroniside | Reduced levels in brain tissue | [1] |

| Inflammatory Markers | Inflammatory factor levels | 7-α-O-Methylmorroniside | Reduced levels in brain tissue | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of 7-O-Methylmorroniside's therapeutic potential.

In Vitro Neuroprotection Assay: Cell Viability (MTT Assay)

This protocol is adapted from the methodology used to assess the neuroprotective effects of 7-α-O-Methylmorroniside against amyloid-β-induced cytotoxicity.[1]

-

Cell Culture:

-

Culture PC12 or N9 cells in appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.

-

Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Prepare stock solutions of 7-O-Methylmorroniside in a suitable solvent (e.g., DMSO).

-

Pre-treat cells with varying concentrations of 7-O-Methylmorroniside (e.g., 0.1, 0.2, 0.5, 1, 2 µM) for 2 hours.

-

-

Induction of Cytotoxicity:

-

Prepare a solution of amyloid-β 25-35 (Aβ₂₅₋₃₅) peptide in sterile water or culture medium.

-

Add Aβ₂₅₋₃₅ to the cell cultures at a final concentration known to induce cytotoxicity (e.g., 20 µM).

-

Incubate the cells for an additional 24 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

In Vivo Neuroprotection Study: 5x_FAD Mouse Model

This protocol outlines a general approach for evaluating the in vivo neuroprotective effects of 7-O-Methylmorroniside in a transgenic mouse model of Alzheimer's disease.[1]

-

Animal Model:

-

Use 5x_FAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with five familial Alzheimer's disease mutations.

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

-

Drug Administration:

-

Administer 7-O-Methylmorroniside to the mice via oral gavage or intraperitoneal injection at a predetermined dose and frequency for a specified duration (e.g., 4 weeks).

-

Include a vehicle-treated control group.

-

-

Behavioral Testing (Novel Object Recognition Test):

-

Habituation: Individually habituate mice to the empty testing arena for 5-10 minutes for 2-3 days.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).

-

Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore again for a set period (e.g., 5 minutes).

-

Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.

-

-

Biochemical and Histological Analysis:

-

At the end of the treatment period, euthanize the mice and collect brain tissue.

-

Homogenize brain tissue for the quantification of Aβ₁₋₄₀, Aβ₁₋₄₂, and p-Tau levels using ELISA kits.

-

Perform Western blot analysis to measure the expression of key proteins in signaling pathways.

-

Use immunohistochemistry to visualize amyloid plaques and neuroinflammation (e.g., staining for Iba1 for microglia and GFAP for astrocytes).

-

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This protocol describes a standard method for assessing the anti-inflammatory activity of a compound by measuring its effect on NO production in LPS-stimulated macrophages.[2][3]

-

Cell Culture:

-